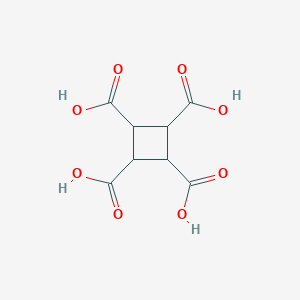

1,2,3,4-Cyclobutanetetracarboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

cyclobutane-1,2,3,4-tetracarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O8/c9-5(10)1-2(6(11)12)4(8(15)16)3(1)7(13)14/h1-4H,(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURBACXRQKTCKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967681 | |

| Record name | Cyclobutane-1,2,3,4-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53159-92-5, 720-21-8 | |

| Record name | NSC 131453 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053159925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 53159-92-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC102999 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobutane-1,2,3,4-tetracarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Cyclobutanetetracarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Acid from Maleic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2,3,4-cyclobutanetetracarboxylic acid, a valuable building block in polymer chemistry and materials science. The primary and most established method for this synthesis involves a two-step process commencing with the photodimerization of maleic anhydride to yield cyclobutane-1,2,3,4-tetracarboxylic dianhydride, which is subsequently hydrolyzed to the desired tetracarboxylic acid. This document details the underlying chemical principles, experimental procedures, and quantitative data associated with this synthetic route.

Synthetic Pathway Overview

The synthesis proceeds via a [2+2] photocycloaddition reaction, a cornerstone of photochemistry. In this process, two molecules of maleic anhydride undergo a cycloaddition upon exposure to ultraviolet (UV) light, forming a cyclobutane ring. This intermediate, cyclobutane-1,2,3,4-tetracarboxylic dianhydride, is then subjected to hydrolysis to afford the final product, this compound.

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Detailed methodologies for the key steps in the synthesis are outlined below. These protocols are based on established procedures and offer variations in reaction conditions.

Step 1: Photodimerization of Maleic Anhydride

The formation of cyclobutane-1,2,3,4-tetracarboxylic dianhydride is achieved through the irradiation of a maleic anhydride solution. The choice of solvent and light source can influence the reaction efficiency and yield.

Protocol 1: Using a High-Pressure Mercury Lamp in Ethyl Acetate

-

Reaction Setup: In a photoreactor equipped with a high-pressure mercury lamp, a stirrer, and a cooling system, dissolve 10 g of maleic anhydride in 100 g of ethyl acetate.[1]

-

Photoreaction: While maintaining the reaction temperature at 5°C and under a nitrogen atmosphere, irradiate the solution with the high-pressure mercury lamp (output optical power: 15W) for 6 hours.[1]

-

Isolation and Purification: The product precipitates out of the solution during the reaction. After the irradiation period, filter the reaction mixture by suction and dry the collected solid to obtain cyclobutane-1,2,3,4-tetracarboxylic dianhydride.[1]

Protocol 2: Using LED Cold Ultraviolet Light in Diethyl Carbonate

-

Reaction Setup: To a photoreactor protected by nitrogen, add 10 g of maleic anhydride and 100 g of diethyl carbonate.[1]

-

Photoreaction: Control the reaction temperature at 5°C and irradiate the solution with an LED cold ultraviolet light (wavelength: 365 nm, output light power: 100 mW) for 200 hours.[1]

-

Isolation and Purification: The product is isolated by suction filtration of the reaction mixture, followed by drying.[1]

Step 2: Hydrolysis of Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride

The dianhydride intermediate is converted to the final tetracarboxylic acid through hydrolysis. While this is a straightforward reaction, the following protocol is based on the hydrolysis of a similar precursor, the tetramethyl ester, and can be adapted.

Adapted Protocol for Hydrolysis:

-

Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, suspend the cyclobutane-1,2,3,4-tetracarboxylic dianhydride obtained from Step 1 in water.

-

Hydrolysis: Heat the mixture to reflux and maintain for several hours until the solid has completely dissolved, indicating the formation of the tetracarboxylic acid. The reaction can be monitored by techniques such as thin-layer chromatography.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The this compound can be isolated by concentration of the solution and subsequent crystallization. The resulting white, sheet-like crystals can be collected by filtration and dried under reduced pressure.

Quantitative Data

The following tables summarize the quantitative data reported for the synthesis of cyclobutane-1,2,3,4-tetracarboxylic dianhydride and its subsequent hydrolysis product.

Table 1: Reaction Conditions and Yields for the Photodimerization of Maleic Anhydride

| Protocol | Light Source | Solvent | Reactant Mass (g) | Solvent Mass (g) | Temperature (°C) | Time (h) | Product Mass (g) | Yield (%) | Purity (%) |

| 1[1] | High-Pressure Hg Lamp (15W) | Ethyl Acetate | 10 | 100 | 5 | 6 | 3.4 | 32.8 | 96.5 |

| 2[1] | LED Cold UV (365nm, 100mW) | Diethyl Carbonate | 10 | 100 | 5 | 200 | 7.8 | 76.5 | 98.1 |

| 3[1] | LED Cold UV (300nm, 100mW) | Diethyl Carbonate | 10 | 50 | -5 | 100 | 3.8 | 37.5 | 98.6 |

| 4[1] | LED Cold UV (400nm, 100mW) | Diethyl Carbonate | 10 | 200 | 25 | 300 | 6.7 | 64.6 | 96.4 |

Table 2: Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Cyclobutane-1,2,3,4-tetracarboxylic Dianhydride | C₈H₄O₆ | 196.11 | >300 | White solid |

| This compound | C₈H₈O₈ | 232.14 | 239-241[2] | White sheet-like crystals[2] |

Reaction Mechanism and Experimental Workflow

The photodimerization of maleic anhydride proceeds through a well-established photochemical mechanism.

Mechanism of Photodimerization

The reaction is initiated by the photoexcitation of a maleic anhydride molecule to an excited singlet state, which then undergoes intersystem crossing to a more stable triplet state.[3] This excited triplet molecule then reacts with a ground-state maleic anhydride molecule to form a 1,4-diradical intermediate.[3] Subsequent ring closure of this diradical yields the cyclobutane ring of the dianhydride product.[3]

Caption: Mechanism of the [2+2] photodimerization of maleic anhydride.

Experimental Workflow

The overall experimental workflow for the synthesis is depicted below.

Caption: A generalized experimental workflow for the synthesis.

Conclusion

The synthesis of this compound from maleic anhydride via a [2+2] photocycloaddition followed by hydrolysis is a robust and well-documented method. The choice of reaction conditions, particularly the light source and solvent, for the initial photodimerization step can significantly impact the yield and purity of the intermediate dianhydride. Subsequent hydrolysis provides the desired tetracarboxylic acid, a versatile building block for further chemical synthesis and materials development. This guide provides the necessary technical details for researchers and professionals to successfully implement this synthetic procedure.

References

An In-depth Technical Guide to the Stereoisomers of 1,2,3,4-Cyclobutanetetracarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,2,3,4-cyclobutanetetracarboxylic acid, a molecule of significant interest due to its rigid cyclobutane core and multiple functional groups. This document details the stereochemical possibilities, available physicochemical data, and insights into the synthesis and characterization of these compounds, which are valuable building blocks in medicinal chemistry and materials science.

Stereoisomerism of this compound

This compound possesses four stereocenters, leading to a number of possible stereoisomers. The spatial arrangement of the four carboxylic acid groups relative to the plane of the cyclobutane ring determines the overall symmetry and chirality of each isomer. The cyclobutane ring itself can adopt puckered conformations to alleviate ring strain, which can influence the relative orientations of the substituents.

Based on the relative orientations (cis/trans) of the carboxylic acid groups, there is a debate on the exact number of distinct stereoisomers, with discussions pointing to either four or five possibilities. This ambiguity often arises from how rotational and mirror image isomers are classified.

Physicochemical Properties

Detailed experimental data for each individual stereoisomer of this compound is not extensively available in the public domain. However, general properties for the compound (as a likely mixture of isomers) and specific data for some derivatives have been reported.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₈ | [1] |

| Molecular Weight | 232.14 g/mol | [1][2] |

| Melting Point | 242 °C (decomposes) | [2] |

| Solubility | Soluble in methanol (10 mg/mL) | [2] |

Crystallographic Data

A crystal structure for the tetramethyl ester of the cis,trans,cis-1,2,3,4-cyclobutanetetracarboxylic acid has been determined, revealing a planar cyclobutane ring.[3] The C-C bond lengths in the ring were found to be 1.572 ± 0.005 Å and 1.541 ± 0.004 Å.[3]

Additionally, a crystal structure for a dihydrate of this compound is available in the Crystallography Open Database (COD) under the number 1505446.[4] This structure is in the P 1 21/c 1 space group with unit cell dimensions of a = 6.081 Å, b = 15.034 Å, and c = 12.304 Å.[4]

Experimental Protocols

Detailed, publicly available experimental protocols for the stereoselective synthesis and separation of each individual stereoisomer of this compound are limited. However, general synthetic strategies for related cyclobutane derivatives and separation techniques for stereoisomers can be adapted.

Synthesis:

The synthesis of cyclobutane derivatives can be achieved through various methods, including:

-

[2+2] Cycloaddition Reactions: Photochemical or thermal [2+2] cycloadditions are common methods for forming cyclobutane rings.[5][6]

-

Ring Contraction: The synthesis of substituted cyclobutanes can be achieved through the contraction of larger rings like pyrrolidines.[5]

-

Intramolecular Wittig Reaction: This method can be used to form cyclobutene derivatives which can then be further functionalized.[7][8]

Separation of Stereoisomers:

The separation of a mixture of stereoisomers is a critical step to obtaining pure compounds for characterization and biological testing.

-

Chromatography: Diastereomers can often be separated by standard chromatographic techniques like column chromatography or High-Performance Liquid Chromatography (HPLC).[9]

-

Chiral Chromatography: For the separation of enantiomers, chiral chromatography is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation.[10][11][12] Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives) or cyclodextrins.[10][12]

-

Derivatization: In some cases, a mixture of enantiomers can be derivatized with a chiral resolving agent to form diastereomers, which can then be separated by conventional chromatography. The chiral auxiliary can then be removed to yield the pure enantiomers.

A general workflow for the separation of stereoisomers is presented below.

Relevance in Drug Development and Signaling Pathways

While specific studies on the biological activity of this compound stereoisomers are not abundant, the cyclobutane motif is of growing interest in medicinal chemistry. The rigid nature of the cyclobutane ring can be used to create conformationally constrained analogues of known drugs, potentially leading to improved potency, selectivity, and pharmacokinetic properties.[13]

Cyclobutane-containing compounds have been investigated for a variety of biological activities, including their use as cell-penetrating peptides for drug delivery and as potential therapeutic agents.[14][15][16] The incorporation of cyclobutane rings into drug candidates has been explored for various therapeutic areas, including autoimmune diseases and oncology.[13] The multiple carboxylic acid groups of this compound offer numerous points for derivatization, making it a versatile scaffold for the synthesis of compound libraries for drug screening.

The logical relationship between the different types of stereoisomers is depicted in the following diagram.

References

- 1. This compound | C8H8O8 | CID 266034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3,4-环丁烷四羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,2,3,4-Cyclobutane tetracarboxylic acid | C8H12O10 | CID 70181777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stereoselective Synthesis of Tetraalkyl Cyclobutene-1,2,3,4-tetracarboxylates. Synthesis of Tetraalkyl (Z,Z)-Buta-1,3-diene-1,2,3,4-tetracarboxylates - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Chiral column chromatography - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 16. researchgate.net [researchgate.net]

The [2+2] Photocycloaddition: A Technical Guide to Cyclobutane Synthesis for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The photochemical [2+2] cycloaddition stands as a powerful and versatile tool in the synthetic chemist's arsenal, offering a direct and efficient pathway to the construction of cyclobutane rings. This four-membered carbocycle is a key structural motif in a multitude of biologically active natural products and pharmaceutical agents. This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and applications of this fascinating photochemical reaction, with a focus on its utility in the synthesis of complex molecules relevant to drug discovery.

Core Principles: Mechanism and Stereoselectivity

The photochemical [2+2] cycloaddition is a pericyclic reaction initiated by the absorption of light by an alkene, leading to the formation of a cyclobutane ring through the combination of two double bonds. The reaction typically proceeds through the excitation of one of the reacting alkenes to its first triplet excited state (T1), which then interacts with a ground-state alkene.

The mechanism of the enone-alkene [2+2] photocycloaddition, a widely utilized variant, is proposed to initiate with the photoexcitation of the enone to a singlet excited state (S1).[1] This short-lived species rapidly undergoes intersystem crossing to the more stable triplet state (T1).[1] The triplet-excited enone then forms an exciplex with a ground-state alkene, leading to a triplet 1,4-diradical intermediate.[1][2] Subsequent spin inversion to a singlet diradical allows for ring closure to form the cyclobutane product.[1] An alternative mechanism involving the formation of a radical cation and a radical anion after intersystem crossing has also been proposed.[1]

Figure 1. General Mechanism of Enone [2+2] Photocycloaddition

The stereochemical outcome of the [2+2] photocycloaddition is a critical aspect, often influenced by the stability of the 1,4-diradical intermediate and steric interactions between the substituents on the reacting alkenes. For cyclic enones, competitive cis-trans isomerization is suppressed, leading to more stereoselective outcomes.[1] The regioselectivity, leading to either "head-to-head" or "head-to-tail" products, is governed by both steric and electronic factors of the interacting molecules.

Quantitative Data Summary

The efficiency and selectivity of photochemical [2+2] cycloaddition reactions are paramount for their application in synthesis. The following tables summarize key quantitative data from the literature for various reaction systems.

Table 1: Diastereoselectivity in Photochemical [2+2] Cycloaddition of Chiral Cyclic Enones

| Entry | Chiral Enone | Alkene | Additive | Yield (%) | Diastereomeric Excess (de, %) | Reference |

| 1 | 3a | Ethylene | None | - | Not Observed | [3] |

| 2 | 3a | Ethylene | CTAB (in H₂O) | 45 | 30 | [3] |

| 3 | 3a | Ethylene | 1-Propanol (3 vol% in H₂O) | 60 | 45 | [3] |

| 4 | 3b | Ethylene | None | - | Not Observed | [3] |

| 5 | 3b | Ethylene | CTAB (in H₂O) | 55 | 50 | [3] |

| 6 | 3b | Ethylene | 1-Propanol (3 vol% in H₂O) | 70 | 60 | [3] |

Table 2: Enantioselective Photochemical [2+2] Cycloaddition of 2(1H)-Quinolones with Alkenes

| Entry | Quinolone | Alkene | Catalyst (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | 2(1H)-Quinolone | Vinyl Acetate | Chiral Thioxanthone (10) | 85 | 88 | [4][5] |

| 2 | 2(1H)-Quinolone | Acrylonitrile | Chiral Thioxanthone (10) | 92 | 95 | [4][5] |

| 3 | 6-Chloro-2(1H)-quinolone | Vinyl Acetate | Chiral Thioxanthone (10) | 78 | 90 | [4][5] |

| 4 | 6-Chloro-2(1H)-quinolone | Acrylonitrile | Chiral Thioxanthone (10) | 88 | 94 | [4][5] |

Table 3: Quantum Yields for Selected Photochemical [2+2] Cycloaddition Reactions

| Reactants | Conditions | Quantum Yield (Φ) | Reference |

| Cyclohex-2-enone derivative (4a) | Direct excitation (λ = 368 nm) | 0.321 ± 0.034 | [6] |

| Cyclohex-2-enone derivative (4a) | Sensitized (λ = 382 nm) | 0.316 ± 0.011 | [6] |

| Cyclohex-2-enone derivative (4a) with chiral catalyst | λ = 424 nm | ~0.003 | [6] |

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful implementation of photochemical [2+2] cycloadditions.

General Procedure for the Photochemical [2+2] Cycloaddition of Alkenes with N-Alkyl Maleimides

In a glass vial, the alkene (2.0 equiv., 0.40 mmol) and the N-alkyl maleimide (1.0 equiv., 0.20 mmol) are dissolved in CH₂Cl₂ (2.0 mL). The vial is sealed with a rubber septum and purged with an inert gas such as argon for at least 15 minutes to remove oxygen, which can quench the triplet excited state. The reaction mixture is then stirred and irradiated with a UVA LED lamp (e.g., Kessil PR160L, 370 nm) under an argon atmosphere for 16–70 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the desired product is purified by column chromatography on silica gel (e.g., petroleum ether/EtOAc as eluent).

General Procedure for the Photochemical [2+2] Cycloaddition of Alkenes with N-Aryl Maleimides using a Photosensitizer

In a glass vial, the alkene (2.0 equiv., 0.40 mmol), the N-aryl maleimide (1.0 equiv., 0.20 mmol), and a photosensitizer such as thioxanthone (20 mol %, 0.04 mmol, 9 mg) are dissolved in CH₂Cl₂ (2 mL). The vial is sealed and purged with argon. The reaction mixture is then stirred and irradiated with a blue LED lamp (e.g., Kessil PR160L, 440 nm) for 16 hours. After completion, the solvent is evaporated, and the product is purified by column chromatography.[7]

Figure 2. Experimental Workflow for Photochemical [2+2] Cycloaddition

Applications in Drug Development

The cyclobutane motif is present in a wide array of natural products and synthetic molecules with significant biological activities. The photochemical [2+2] cycloaddition has been instrumental in the synthesis of these complex structures.

For instance, the intramolecular [2+2] cycloaddition has been employed in the synthesis of 2,4-methanopyrrolidines, a class of compounds with higher hydrophilicity than traditional pyrrolidines, making them attractive scaffolds in medicinal chemistry.[8] This approach has been scaled to kilogram quantities, demonstrating its industrial applicability.[8] Furthermore, this reaction has been a key step in the synthesis of various natural products and their analogues, including anti-inflammatory agents and poly(ADP-ribose) polymerase (PARP) inhibitors.[8][9]

The ability to construct strained four-membered rings with high stereocontrol makes the photochemical [2+2] cycloaddition a valuable strategy for accessing novel chemical space in drug discovery programs. The resulting cyclobutanes can serve as versatile intermediates for further transformations, leveraging their inherent ring strain to undergo ring-opening or rearrangement reactions to generate diverse molecular architectures.

Figure 3. Role of [2+2] Cycloaddition in Drug Discovery

Conclusion

The photochemical [2+2] cycloaddition is a cornerstone of modern synthetic organic chemistry, providing an efficient and often highly stereoselective route to cyclobutane-containing molecules. Its application in the synthesis of complex natural products and pharmacologically active compounds underscores its significance in drug discovery and development. As researchers continue to develop more efficient and selective catalytic systems, including the use of visible light and novel photosensitizers, the utility of this powerful transformation is poised to expand even further, enabling the creation of novel molecular architectures with therapeutic potential.

References

- 1. Enone–alkene cycloadditions - Wikipedia [en.wikipedia.org]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. Diastereoselective [2+2] Photocycloaddition of Chiral Cyclic Enones with Olefins in Aqueous Media Using Surfactants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enantioselective Intermolecular [2 + 2] Photocycloaddition Reactions of 2(1H)-Quinolones Induced by Visible Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. [2 + 2] photocycloadditions in the synthesis of chiral molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of 1,2,3,4-Cyclobutanetetracarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3,4-cyclobutanetetracarboxylic acid. It includes detailed experimental protocols for its synthesis and characterization, along with a summary of its spectral properties in clearly structured tables. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.

Introduction

This compound (CBTA) is a versatile organic compound with a unique strained-ring structure and multiple carboxylic acid functionalities. This structure makes it a valuable building block in the synthesis of various polymers, metal-organic frameworks (MOFs), and as a cross-linking agent. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and for predicting its behavior in chemical reactions. This guide details the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Experimental Protocols

Detailed methodologies for the synthesis of this compound and the acquisition of its spectroscopic data are provided below.

Synthesis of this compound via Photodimerization

This compound can be synthesized via the [2+2] photocycloaddition of maleic acid or its anhydride. The following protocol is a representative method.

Materials:

-

Maleic anhydride

-

Ethyl acetate (or other suitable solvent)

-

Deionized water

-

Hydrochloric acid (for hydrolysis if starting from ester)

-

High-pressure mercury lamp or UV photoreactor (e.g., with 254 nm UV-C light)[1]

-

Quartz reaction vessel

-

Stirrer

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

A solution of maleic anhydride in a suitable solvent like ethyl acetate is prepared in a quartz photoreactor.

-

The solution is irradiated with UV light (e.g., from a high-pressure mercury lamp) for a specified period (e.g., 24 hours) with continuous stirring. The reaction product, a cyclobutane derivative, often precipitates out of the solution.

-

The solid product is collected by filtration and dried. This intermediate is the dianhydride.

-

To obtain the tetracarboxylic acid, the dianhydride is hydrolyzed. This can be achieved by heating the dianhydride in the presence of water. If the photodimerization is performed on a maleate ester, the resulting tetraester is hydrolyzed using an acid catalyst, such as hydrochloric acid, by heating the mixture for several hours.

-

After hydrolysis, the solution is cooled, and the this compound crystallizes out.

-

The crystals are collected by filtration, washed with cold deionized water, and dried under vacuum.

References

physical and chemical properties of 1,2,3,4-cyclobutanetetracarboxylic acid

An In-depth Technical Guide on 1,2,3,4-Cyclobutanetetracarboxylic Acid

Introduction

This compound is a cyclic organic compound with the chemical formula C₈H₈O₈[1][2]. Its structure features a four-membered cyclobutane ring with a carboxylic acid group attached to each carbon atom. This polyfunctional nature makes it a significant building block in organic synthesis, particularly in the preparation of polymers like polyimides and in the field of coordination chemistry for forming metal-organic frameworks[3][4]. The stereochemistry of this molecule is complex, leading to several possible stereoisomers[5][6]. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis, and its chemical reactivity.

Chemical and Physical Properties

The properties of this compound are summarized below. It is typically an off-white solid with limited solubility in water but is soluble in methanol[3][7][8][9].

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source(s) |

| CAS Number | 53159-92-5 | [1][3][7] |

| Molecular Formula | C₈H₈O₈ | [1][2][7] |

| Molecular Weight | 232.14 g/mol | [1][7] |

| IUPAC Name | cyclobutane-1,2,3,4-tetracarboxylic acid | [1] |

| InChI Key | CURBACXRQKTCKZ-UHFFFAOYSA-N | [7][9] |

| SMILES String | OC(=O)C1C(C(C1C(O)=O)C(O)=O)C(O)=O | [7][9] |

| Topological Polar Surface Area | 149 Ų | [1][8] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Melting Point | 242 °C (decomposes) | [3][8][9] |

| Boiling Point (Predicted) | 439.2 ± 45.0 °C at 760 mmHg | [8] |

| Density (Predicted) | 1.934 ± 0.06 g/cm³ | [3][8] |

| Solubility | Methanol: 10 mg/mL (clear, colorless to light yellow solution) | [3][8][9] |

| pKa (Predicted) | 3.03 ± 0.70 | |

| Appearance | Off-White Solid | [3] |

Stereochemistry

This compound has four chiral centers, which are the four carbon atoms of the cyclobutane ring. This leads to the possibility of multiple stereoisomers. The spatial arrangement of the four carboxylic acid groups relative to the plane of the cyclobutane ring determines the specific isomer. There are four possible stereoisomers for this compound, and due to the presence of planes or points of symmetry, none of them are optically active[5][6].

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its four carboxylic acid functional groups.

-

Dehydration to Dianhydride: One of the most important reactions is its dehydration to form 1,2,3,4-cyclobutanetetracarboxylic dianhydride. This is typically achieved by heating the acid with a dehydrating agent like acetic anhydride[10][11]. The dianhydride is a key monomer for the synthesis of aliphatic polyimides, which have applications in the electronics industry due to their transparency and low dielectric constants[10].

-

Coordination Chemistry: The multiple carboxylate groups can act as ligands to coordinate with metal ions. For instance, it forms a cobalt(II) complex under hydrothermal conditions[3]. These coordination compounds can have interesting crystal structures and magnetic properties[7][9].

-

Esterification: Like other carboxylic acids, it can undergo esterification by reacting with alcohols in the presence of an acid catalyst to form the corresponding esters[4].

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves a multi-step process starting from dimethyl maleate[10].

-

Synthesis of Tetramethyl 1,2,3,4-cyclobutanetetracarboxylate:

-

Dissolve 20g of dimethyl maleate in 100g of deionized water in a photochemical reactor.

-

Protect the reaction with nitrogen.

-

Irradiate the solution with ultraviolet light at 10°C for 20 hours.

-

A white solid of the tetramethyl ester will precipitate.

-

Filter the solid and dry it under reduced pressure at 60°C. The expected yield is approximately 96.5%[10].

-

-

Hydrolysis to this compound:

-

In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 10g of the tetramethyl ester and 30g of hydrochloric acid.

-

Heat the mixture to 80°C and maintain the reaction for 20 hours.

-

Cool the reaction to room temperature, then concentrate and dry the product to obtain white, sheet-like crystals of this compound. The expected yield is around 80.0%[10].

-

Caption: Workflow for the synthesis of this compound.

Synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride

The dianhydride is prepared by the dehydration of the tetracarboxylic acid[10][11].

-

Dehydration Reaction:

-

In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 10g of this compound and 60g of acetic anhydride.

-

Heat the mixture to 140°C and allow it to react for 25 hours[10].

-

Alternatively, the reaction can be carried out at 100°C for 24 hours under a nitrogen atmosphere[11].

-

-

Product Isolation:

-

Cool the reaction mixture to room temperature.

-

Concentrate and dry the resulting solid to obtain 1,2,3,4-cyclobutanetetracarboxylic dianhydride as a white powder. The yield is reported to be around 84.0%[10].

-

Caption: Reaction pathway for the formation of the dianhydride.

Safety Information

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][7]. Appropriate personal protective equipment, such as gloves, eye protection, and a dust mask, should be used when handling this chemical[7].

Conclusion

This compound is a versatile chemical compound with a well-defined set of physical and chemical properties. Its ability to be converted into a dianhydride makes it a valuable precursor for high-performance polymers. Furthermore, its structure allows for the formation of complex coordination compounds. The synthetic routes are well-established, enabling its production for research and industrial applications. Understanding its properties, reactivity, and handling requirements is crucial for its effective and safe utilization in scientific and industrial settings.

References

- 1. This compound | C8H8O8 | CID 266034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound CAS#: 53159-92-5 [amp.chemicalbook.com]

- 4. Buy this compound | 720-21-8 [smolecule.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. 1,2,3,4-环丁烷四羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. 1,2,3,4-环丁烷四羧酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. guidechem.com [guidechem.com]

- 11. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]

Crystal Structure of 1,2,3,4-Cyclobutanetetracarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,2,3,4-cyclobutanetetracarboxylic acid, a versatile building block in crystal engineering and supramolecular chemistry. Its rigid cyclobutane core and multiple carboxylic acid functionalities allow for the construction of complex architectures such as co-crystals and metal-organic frameworks (MOFs), making it a molecule of significant interest in materials science and drug delivery systems.

Crystallographic Data

The crystal structure of the dihydrate of cis,trans,cis-1,2,3,4-cyclobutanetetracarboxylic acid has been determined by single-crystal X-ray diffraction.[1] The crystallographic data, sourced from the Crystallography Open Database (COD) under the deposition number 1505446, is summarized in the table below.[1]

| Parameter | Value |

| Chemical Formula | C₈H₁₂O₁₀ |

| Formula Weight | 268.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| Unit Cell Dimensions | |

| a | 6.081 Å |

| b | 15.034 Å |

| c | 12.304 Å |

| α | 90.00° |

| β | 102.928° |

| γ | 90.00° |

| Volume | 1096.5 ų |

| Z | 4 |

| Density (calculated) | 1.623 g/cm³ |

| Residual Factor (R) | 0.0664 |

| Associated Publication | Mei, X.; Liu, S.; Wolf, C. Org. Lett.2007 , 9 (14), 2729–2732. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the photodimerization of maleic anhydride or its derivatives, followed by hydrolysis of the resulting dianhydride.

Step 1: Photodimerization of Maleic Anhydride

A solution of maleic anhydride in a suitable solvent, such as ethyl acetate, is irradiated with UV light (e.g., 300 nm) in a photochemical reactor. The [2+2] cycloaddition reaction leads to the formation of cyclobutane-1,2,3,4-tetracarboxylic dianhydride. The reaction is typically stirred for 24 hours to ensure completion. The resulting white solid product is collected by filtration and dried under vacuum.

Step 2: Hydrolysis to this compound

The cyclobutane-1,2,3,4-tetracarboxylic dianhydride is then hydrolyzed to the corresponding tetracarboxylic acid. This can be achieved by heating the dianhydride in the presence of an acid, such as hydrochloric acid, or by recrystallization from hot water. For instance, the dianhydride can be refluxed with hydrochloric acid for several hours, after which the solution is cooled to room temperature, concentrated, and dried to yield white, sheet-like crystals of this compound.

Single Crystal Growth of this compound Dihydrate

Single crystals suitable for X-ray diffraction can be grown by slow evaporation from an aqueous solution.

-

Preparation of a Saturated Solution: A saturated solution of this compound is prepared by dissolving the synthesized powder in deionized water at an elevated temperature (e.g., 60-70 °C) with stirring.

-

Filtration: The hot, saturated solution is filtered to remove any insoluble impurities.

-

Slow Evaporation: The filtered solution is transferred to a clean crystallizing dish or beaker, covered with a perforated parafilm to allow for slow evaporation of the solvent.

-

Crystal Formation: The solution is left undisturbed at room temperature. Over a period of several days to a week, colorless, well-formed crystals of the dihydrate will precipitate.

-

Isolation: The crystals are carefully isolated from the mother liquor and dried.

Signaling Pathways and Logical Relationships

While this compound is not directly involved in specific biological signaling pathways, its significance in drug development lies in its role as a versatile linker in the construction of Metal-Organic Frameworks (MOFs). These MOFs can be designed as carriers for targeted drug delivery. The logical relationship is a hierarchical assembly from a simple organic molecule to a complex, functional drug delivery system.

The carboxylic acid groups of this compound can coordinate with metal ions to form porous, crystalline MOFs. The pores of these MOFs can be loaded with drug molecules. The release of the drug can be controlled by the degradation of the MOF structure under specific physiological conditions (e.g., pH changes), allowing for targeted delivery to cancer cells or other diseased tissues.

Visualizations

References

An In-depth Technical Guide to the Discovery and History of Cyclobutane Tetracarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane tetracarboxylic acids, a unique class of cyclic organic compounds, have garnered significant interest in various scientific disciplines, from materials science to medicinal chemistry. Their rigid, well-defined stereochemical structures make them valuable building blocks for the synthesis of complex molecular architectures, including polymers and pharmacologically active agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, stereochemistry, and applications of cyclobutane tetracarboxylic acids, with a particular focus on their relevance to researchers and professionals in drug development.

A History of Discovery: From Misidentification to Modern Synthesis

The early history of cyclobutane chemistry is marked by extensive research into the synthesis of four-membered rings, a significant challenge for 19th and early 20th-century chemists. Early attempts were often met with rearrangements and the formation of more stable five- or six-membered rings, leading to a period of confusion and mistaken identities in the literature.

The definitive and most widely employed method for the synthesis of 1,2,3,4-cyclobutanetetracarboxylic acid derivatives emerged with the advent of photochemical reactions. The photodimerization of maleic anhydride and its esters via a [2+2] cycloaddition reaction under ultraviolet (UV) irradiation provided a reliable route to the cyclobutane core.[2][3] This photochemical approach is now the cornerstone of industrial-scale production of 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA), a key monomer in the synthesis of high-performance polyimides.[3][4]

Synthesis of Cyclobutane Tetracarboxylic Acids and Their Derivatives

The primary route to this compound involves a multi-step process starting from the photodimerization of maleic anhydride or its esters.

Photochemical [2+2] Cycloaddition

The key step in the synthesis is the [2+2] cycloaddition of two molecules of maleic anhydride or a maleate ester under UV irradiation. This reaction typically yields the cyclobutane ring system.

Hydrolysis and Dehydration

The resulting cyclobutane derivative from the photodimerization can be further modified. For instance, the tetramethyl ester of this compound can be hydrolyzed under acidic conditions to yield the free tetracarboxylic acid.[2] Conversely, the tetracarboxylic acid can be dehydrated, typically using acetic anhydride, to form the corresponding dianhydride (CBDA).[3]

Experimental Protocols

Detailed methodologies are crucial for reproducibility in research. The following sections provide summaries of key experimental protocols for the synthesis of this compound and its dianhydride.

Synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (CBDA) from Maleic Anhydride

Protocol Summary: A solution of maleic anhydride in a suitable solvent, such as ethyl acetate, is placed in a photoreactor. The solution is then irradiated with UV light (e.g., 300 nm) for an extended period (e.g., 24 hours) with stirring. The resulting white solid precipitate is collected by filtration and dried. This product is the dianhydride, which can be further purified by recrystallization.[3]

Synthesis of this compound (CBTA) via the Tetramethyl Ester

Step 1: Synthesis of Tetramethyl 1,2,3,4-Cyclobutanetetracarboxylate Dimethyl maleate is dissolved in deionized water and placed in a photochemical reactor. The solution is irradiated with UV light at a controlled temperature (e.g., 10°C) for approximately 20 hours under a nitrogen atmosphere. The precipitated white solid is filtered and dried to yield the tetramethyl ester.[2]

Step 2: Hydrolysis to this compound The tetramethyl ester is then hydrolyzed by refluxing with hydrochloric acid for about 20 hours. After cooling, the solution is concentrated and dried to obtain the white crystalline tetracarboxylic acid.[2]

Conversion of CBTA to CBDA

Protocol Summary: this compound is heated with an excess of acetic anhydride (e.g., at 140°C for 25 hours). After cooling, the reaction mixture is concentrated and dried to yield the dianhydride as a white powder.[2]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic protocols for easy comparison.

Table 1: Synthesis of 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (CBDA)

| Starting Material | Solvent | Light Source | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Maleic Anhydride | Ethyl Acetate | UV Lamps (300nm) | 24 | ~64 (after purification) | - | [3] |

| Maleic Anhydride | Diethyl Carbonate | LED Cold UV (365nm) | 200 | 75.2 | - | [2] |

| Maleic Anhydride | Diethyl Carbonate | LED Cold UV (400nm) | 300 | 64.6 | 96.4 | [5] |

| Maleic Anhydride | Ethyl Acetate | High-pressure Hg lamp | 6 | 32.8 | 96.5 | [5] |

Table 2: Synthesis of this compound (CBTA) and its Derivatives

| Reaction | Starting Material | Reagents | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |

| Esterification & Dimerization | Dimethyl Maleate | UV light in water | 20 | 96.5 | 144-146 | [2] |

| Hydrolysis | Tetramethyl Ester | Hydrochloric Acid | 20 | 80.0 | 239-241 | [2] |

| Dehydration | CBTA | Acetic Anhydride | 25 | 84.0 | >300 | [2] |

Stereochemistry of this compound

The stereochemistry of this compound is a critical aspect due to the presence of four chiral centers on the cyclobutane ring. This gives rise to a number of possible stereoisomers. Analysis of the symmetry elements reveals that there are four distinct, achiral (meso) stereoisomers of this compound.[4] These isomers can be visualized by considering the relative orientations (up or down) of the four carboxylic acid groups with respect to the plane of the cyclobutane ring.

The four stereoisomers are:

-

cis,cis,cis,cis: All four carboxylic acid groups are on the same side of the ring.

-

cis,cis,trans,trans: Two adjacent groups are on one side, and the other two adjacent groups are on the opposite side.

-

cis,trans,cis,trans: The carboxylic acid groups alternate sides around the ring.

-

cis,trans,trans,cis: Two opposite groups are on one side, and the other two opposite groups are on the other side.

Applications in Drug Development and Beyond

While the primary industrial application of cyclobutane tetracarboxylic dianhydride is in the production of polyimides for the electronics and aerospace industries, the rigid cyclobutane scaffold holds significant potential in drug design.[4] The constrained nature of the four-membered ring can be exploited to create molecules with well-defined three-dimensional structures, which can lead to enhanced binding affinity and selectivity for biological targets.[6][7]

Although there are currently no marketed drugs based on a cyclobutane tetracarboxylic acid core, the broader family of cyclobutane carboxylic acids has found application in medicine. For example, derivatives of 3-(dimethylamino)cyclobutane-1-carboxylic acid have demonstrated inhibitory activity against aldehyde-ketone reductases, enzymes implicated in hormone-dependent cancers.[2] This highlights the potential for appropriately functionalized cyclobutane carboxylic acids to serve as pharmacophores.

The multiple carboxylic acid groups of cyclobutane tetracarboxylic acid offer numerous points for chemical modification, allowing for the creation of diverse libraries of compounds for biological screening. These derivatives could be explored as enzyme inhibitors, receptor antagonists, or as scaffolds for presenting pharmacophoric elements in a spatially defined manner.

Conclusion

The journey of cyclobutane tetracarboxylic acids from early synthetic curiosities to well-characterized molecules with significant industrial applications is a testament to the advancements in organic chemistry. While their primary role to date has been in materials science, their unique structural and chemical properties make them intriguing candidates for exploration in drug discovery. The rigid, polyfunctional nature of the cyclobutane tetracarboxylic acid core provides a versatile platform for the design and synthesis of novel therapeutic agents. Further research into the biological activities of their derivatives is warranted and holds the promise of unlocking new avenues in medicinal chemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. Cyclobutanecarboxylic Acid|CAS 3721-95-7|Supplier [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. dianhydrides.com [dianhydrides.com]

- 5. Synthesis, structural activity-relationships, and biological evaluation of novel amide-based allosteric binding site antagonists in NR1A/NR2B N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2,3,4-Cyclobutane tetracarboxylic acid | C8H12O10 | CID 70181777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations of 1,2,3,4-Cyclobutanetetracarboxylic Acid Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3,4-Cyclobutanetetracarboxylic acid and its derivatives are of significant interest in materials science and drug development due to their rigid and well-defined stereochemistry. The cyclobutane ring, a four-membered carbocycle, imparts considerable strain and conformational constraints, making these molecules valuable scaffolds for creating novel polymers, metal-organic frameworks, and pharmacologically active agents. A thorough understanding of the three-dimensional structure, stability, and electronic properties of the various stereoisomers of this compound is crucial for the rational design of new materials and therapeutics. This technical guide provides an overview of the theoretical approaches used to study these isomers, detailing the computational methodologies and presenting a framework for their comprehensive analysis.

Stereoisomers of this compound

This compound has four stereocenters, leading to a number of possible stereoisomers. Based on the relative orientation of the four carboxylic acid groups (up or down with respect to the cyclobutane ring), there are four distinct meso compounds. These isomers are achiral due to the presence of a plane of symmetry or a point of symmetry.[1][2] The four stereoisomers are:

-

cis,cis,cis,cis: All four carboxylic acid groups are on the same side of the cyclobutane ring.

-

cis,cis,trans,trans: Two adjacent carboxylic acid groups are on one side, and the other two are on the opposite side.

-

cis,trans,cis,trans: Carboxylic acid groups alternate their positions around the ring.

-

trans,trans,trans,trans: All four carboxylic acid groups are on opposite sides in an alternating fashion.

The specific stereochemistry of these isomers dictates their overall shape, polarity, and ability to participate in intermolecular interactions, which in turn influences their physical and chemical properties.

Theoretical and Computational Methodologies

A comprehensive theoretical investigation of the this compound isomers would involve a multi-faceted computational approach, integrating various techniques to provide a detailed understanding of their structure and energetics. A synergistic approach combining experimental data, where available, with high-level computational methods is ideal.[3][4]

Computational Workflow

A typical computational workflow for the theoretical study of these isomers is outlined below.

Caption: A generalized computational workflow for the theoretical analysis of this compound isomers.

Detailed Experimental Protocols

While this guide focuses on theoretical calculations, such studies are often complemented and validated by experimental data. A common experimental approach to characterize these isomers would involve:

-

Synthesis and Isolation: The different stereoisomers can be synthesized through various methods, such as the photodimerization of maleic anhydride followed by hydrolysis.[1] Isolation and purification of individual isomers would likely be achieved through fractional crystallization or chromatography.

-

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the connectivity and stereochemistry of the isomers. The symmetry of each isomer will be reflected in the number of unique signals in the NMR spectrum.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the carboxylic acid functional groups and the cyclobutane ring.

-

-

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the conformation of the cyclobutane ring in the solid state.[5] For instance, the crystal structure of cis,trans,cis-1,2,3,4-cyclobutanetetracarboxylic acid tetramethyl ester has been determined, revealing a planar cyclobutane ring in this specific derivative.[5]

Data Presentation

A comprehensive theoretical study would generate a wealth of quantitative data. For clarity and comparative analysis, this data should be organized into structured tables.

Table 1: Calculated Relative Energies of this compound Isomers

| Isomer Configuration | Relative Energy (kcal/mol) |

| cis,cis,cis,cis | [Calculated Value] |

| cis,cis,trans,trans | [Calculated Value] |

| cis,trans,cis,trans | [Calculated Value] |

| trans,trans,trans,trans | [Calculated Value] |

Note: The values in this table are placeholders and would be populated with data from actual computational studies.

Table 2: Key Geometric Parameters of the Most Stable Isomer (Hypothetical)

| Parameter | Calculated Value | Experimental Value (if available) |

| C1-C2 Bond Length (Å) | [Calculated Value] | [Experimental Value] |

| C2-C3 Bond Length (Å) | [Calculated Value] | [Experimental Value] |

| C1-C2-C3 Bond Angle (°) | [Calculated Value] | [Experimental Value] |

| Ring Puckering Angle (°) | [Calculated Value] | [Experimental Value] |

Note: This table would be populated with specific geometric data for the lowest energy isomer.

Signaling Pathways and Logical Relationships

While this compound itself is not directly implicated in specific signaling pathways, its derivatives could be designed as enzyme inhibitors or receptor ligands. The rigid cyclobutane scaffold can be used to present the carboxylic acid groups in a precise spatial arrangement to interact with a biological target. The logical relationship between the different isomers and their potential for further functionalization is a key aspect of their utility in drug design.

Caption: Relationship between the stereoisomers of this compound and their potential for creating new molecules.

Conclusion

The theoretical study of this compound isomers is essential for understanding their fundamental properties and unlocking their potential in various scientific disciplines. While a comprehensive comparative study of all isomers is not yet available in the literature, the computational methodologies are well-established. By combining density functional theory calculations with experimental validation, a detailed picture of the conformational landscape, relative stabilities, and electronic properties of these molecules can be achieved. This knowledge will undoubtedly accelerate the development of new materials and therapeutic agents based on the versatile cyclobutane scaffold.

References

Solubility Profile of 1,2,3,4-Cyclobutanetetracarboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1,2,3,4-cyclobutanetetracarboxylic acid in various organic solvents. This information is critical for its application in organic synthesis, polymer chemistry, and drug development, where it serves as a versatile building block and a rigid scaffold. This document presents available quantitative solubility data, detailed experimental methodologies for solubility determination, and visual representations of its synthetic pathway and applications.

Quantitative Solubility Data

The solubility of this compound is a key parameter for its handling, reaction setup, and purification. Due to its four carboxylic acid groups, it exhibits a high degree of polarity, which dictates its solubility in different organic solvents. The following table summarizes the available quantitative solubility data.

| Organic Solvent | Solvent Type | Solubility ( g/100 mL) | Temperature (°C) | Method | Reference |

| Methanol | Polar Protic | 1.0[1][2] | Not Specified | Not Specified | [1][2] |

Note: The available quantitative data is limited. Further experimental determination is recommended for specific applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for various research and development activities. Below are detailed protocols for two common methods for determining the solubility of a solid organic acid like this compound in an organic solvent.

Gravimetric Method

This method involves preparing a saturated solution of the compound, separating the undissolved solid, and determining the concentration of the dissolved solid by evaporating the solvent and weighing the residue.[3][4][5][6]

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed evaporation dishes

-

Vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Filtration: Carefully draw a clear aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

Evaporation: Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the acid.

-

Weighing: Once the solvent is completely evaporated, cool the dish in a desiccator and weigh it on an analytical balance.

-

Calculation: The solubility (S) in g/100 mL is calculated using the following formula:

S = [(mass of dish + residue) - (mass of empty dish)] / (volume of aliquot in mL) * 100

UV-Vis Spectrophotometric Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis region and the solvent is transparent in that region. It involves creating a calibration curve and measuring the absorbance of a saturated solution.[7][8][9]

Materials:

-

This compound

-

Selected organic solvent (UV-grade)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm, solvent-compatible)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the selected solvent.

-

Calibration Curve Construction: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-3).

-

Sample Preparation and Measurement: Filter an aliquot of the saturated solution. Dilute a known volume of the filtrate with the solvent to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Determine the concentration of the diluted solution from the calibration curve. The solubility (S) is then calculated by taking the dilution factor into account:

S ( g/100 mL) = (Concentration from calibration curve in g/mL) * (Dilution factor) * 100

Synthesis and Applications

Synthesis Workflow

This compound can be synthesized from dimethyl maleate through a multi-step process involving photochemical cycloaddition, hydrolysis, and dehydration to its dianhydride, which is a key monomer in polyimide synthesis.[10][11]

Role in Polyimide Synthesis

1,2,3,4-Cyclobutanetetracarboxylic dianhydride is a crucial monomer for the synthesis of specialty polyimides. These polymers are known for their excellent thermal stability, mechanical properties, and optical transparency, making them suitable for applications in the electronics and aerospace industries.[10][12]

Application in Drug Discovery

The rigid and three-dimensional structure of the cyclobutane ring makes it an attractive scaffold in medicinal chemistry. Incorporating a cyclobutane moiety, such as in derivatives of this compound, can lead to compounds with improved pharmacological properties.[13][14][15] The rigid nature of the cyclobutane core helps to lock the conformation of a molecule, which can lead to higher binding affinity and selectivity for a biological target. Furthermore, the sp³-rich nature of the cyclobutane scaffold can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, compared to flat aromatic structures.

References

- 1. echemi.com [echemi.com]

- 2. This compound CAS#: 53159-92-5 [amp.chemicalbook.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. pharmajournal.net [pharmajournal.net]

- 5. Gravimetric analysis | Definition, Steps, Types, & Facts | Britannica [britannica.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. impactfactor.org [impactfactor.org]

- 10. Page loading... [guidechem.com]

- 11. 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 14. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Thermal Decomposition of 1,2,3,4-Cyclobutanetetracarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of 1,2,3,4-cyclobutanetetracarboxylic acid. Although direct experimental data for this specific compound is limited in publicly accessible literature, this document synthesizes information from related studies on polycarboxylic acids, cyclobutane derivatives, and thermal analysis principles to present a scientifically grounded projection of its decomposition behavior. This guide outlines a plausible decomposition pathway, proposes detailed experimental protocols for its investigation, and presents key data in a structured format to aid researchers in predicting its thermal stability and decomposition products. The included visualizations of the hypothesized decomposition pathway and a general experimental workflow for thermal analysis serve as practical tools for laboratory investigation.

Introduction

This compound is a polycyclic organic compound with a strained four-membered ring and four carboxylic acid functional groups. Its unique structure makes it a valuable building block in the synthesis of polymers, particularly polyimides with desirable thermal and optical properties. Understanding the thermal stability and decomposition mechanism of this acid is crucial for its application in materials science and for predicting the thermal behavior of resulting polymers. The thermal decomposition of carboxylic acids typically proceeds through decarboxylation, and for polycarboxylic acids, this can occur in a stepwise manner. The strained cyclobutane ring may also influence the decomposition pathway. This guide provides an in-depth analysis based on analogous compounds to predict the thermal decomposition characteristics of this compound.

Hypothesized Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to proceed through a multi-step process, primarily involving sequential decarboxylation (loss of CO2) and potentially the formation of anhydride intermediates.

Step 1: Initial Decarboxylation and Anhydride Formation

Upon heating, adjacent carboxylic acid groups can undergo dehydration to form a cyclic anhydride. Concurrently or subsequently, the loss of the first two molecules of carbon dioxide is anticipated. The strained nature of the cyclobutane ring could facilitate ring-opening, though decarboxylation is often the lower energy pathway for carboxylic acids.

Step 2: Further Decarboxylation

As the temperature increases, the remaining carboxylic acid groups or the anhydride rings will likely undergo further decarboxylation, leading to the formation of a cyclobutane ring with fewer functional groups.

Step 3: Cyclobutane Ring Decomposition

The thermal decomposition of the cyclobutane ring itself typically occurs at higher temperatures, yielding ethene as the primary product.[1] This process is believed to proceed via a biradical intermediate.[2]

The following diagram illustrates the proposed primary decomposition pathway:

Caption: A simplified diagram illustrating the major hypothesized steps in the thermal decomposition of this compound.

Predicted Quantitative Decomposition Data

| Decomposition Step | Predicted Temperature Range (°C) | Predicted Weight Loss (%) | Evolved Gas(es) |

| 1. Dehydration/Initial Decarboxylation | 150 - 250 | ~31% (for 2x H2O + 2x CO2) | H2O, CO2 |

| 2. Final Decarboxylation | 250 - 400 | ~38% (for 2x CO2) | CO2 |

| 3. Ring Decomposition | > 400 | ~24% | Ethene |

Note: The predicted weight loss is calculated based on the molecular weight of this compound (232.14 g/mol ).

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended. Evolved Gas Analysis (EGA) using mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR) coupled with the TGA would provide definitive identification of the decomposition products.

Simultaneous Thermal Analysis (TGA-DSC)

Objective: To determine the decomposition temperatures, corresponding weight losses, and thermal events (endothermic/exothermic) of this compound.

Instrumentation:

-

Simultaneous Thermal Analyzer (TGA-DSC)

-

Alumina or platinum crucibles

-

Analytical balance (for sample weighing)

-

Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

-

Calibrate the TGA-DSC instrument for temperature and heat flow according to the manufacturer's specifications.

-

Accurately weigh 5-10 mg of the finely ground this compound sample into a clean, tared TGA crucible.

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

-

Record the weight loss (TGA) and differential heat flow (DSC) as a function of temperature.

-

Analyze the resulting TGA and DSC curves to identify the onset and peak temperatures of decomposition events, the percentage weight loss for each step, and the nature of the thermal events (endothermic or exothermic).

Evolved Gas Analysis (TGA-MS/FTIR)

Objective: To identify the gaseous products evolved during the thermal decomposition.

Instrumentation:

-

Thermogravimetric Analyzer coupled to a Mass Spectrometer or FTIR spectrometer via a heated transfer line.

Procedure:

-

Follow the TGA procedure as outlined in section 4.1.

-

The evolved gases from the TGA furnace are continuously transferred to the MS or FTIR for analysis.

-

Correlate the evolution of specific gases (based on their mass-to-charge ratio in MS or infrared absorption bands in FTIR) with the weight loss steps observed in the TGA data. This will confirm the identity of the evolved species (e.g., H2O, CO2, ethene).

The following diagram illustrates a general workflow for the thermal analysis of this compound.

Caption: A flowchart depicting the key stages in the experimental investigation of the thermal decomposition of this compound.

Conclusion

This technical guide provides a projected overview of the thermal decomposition of this compound based on the established principles of thermal analysis and the behavior of analogous chemical structures. The primary decomposition pathway is hypothesized to involve sequential decarboxylation and anhydride formation, followed by the decomposition of the cyclobutane ring at higher temperatures. The provided experimental protocols offer a clear and detailed methodology for researchers to empirically validate and quantify the thermal decomposition of this compound. The data and visualizations presented herein serve as a valuable resource for scientists and professionals in materials science and drug development, enabling a better understanding and prediction of the thermal properties of this important chemical building block. Further experimental investigation is crucial to confirm and refine the details of the decomposition process.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Polyimides using 1,2,3,4-Cyclobutanetetracarboxylic Dianhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyimides (PIs) are a class of high-performance polymers renowned for their exceptional thermal stability, excellent mechanical properties, and chemical resistance.[1][2] The incorporation of alicyclic monomers, such as 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA), into the polyimide backbone can impart unique and desirable properties. Compared to their fully aromatic counterparts, polyimides derived from CBDA often exhibit improved optical transparency, enhanced solubility, and a lower dielectric constant, making them highly attractive for applications in microelectronics, flexible displays, and advanced aerospace materials.[3][4]

These application notes provide a comprehensive overview of the synthesis of polyimides using CBDA, including detailed experimental protocols, a summary of key performance data, and visual representations of the synthesis workflow and chemical structures.

Data Presentation: Properties of CBDA-Based Polyimides

The properties of polyimides are intrinsically linked to the chemical structure of both the dianhydride and the diamine monomers. The following tables summarize the thermal, optical, and mechanical properties of various polyimides synthesized from 1,2,3,4-cyclobutanetetracarboxylic dianhydride (CBDA) and different aromatic diamines.

Table 1: Thermal Properties of CBDA-Based Polyimides

| Diamine | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) |

| 4,4'-Oxydianiline (ODA) | > 270 | > 470 |

| 2,2'-Bis(trifluoromethyl)-4,4'-diaminobiphenyl (TFDB) | > 267 | > 457 |

| 1,4-Bis(4-amino-2-trifluoromethylphenoxy)benzene (6FAPB) | > 267 | > 457 |

| trans-1,4-Cyclohexanediamine (CHDA) | - | - |

Note: Specific values can vary based on the exact synthesis conditions and characterization methods.

Table 2: Optical and Mechanical Properties of CBDA-Based Polyimides

| Diamine | Transmittance at 450 nm (%) | Coefficient of Thermal Expansion (CTE) (ppm/K) |

| Fluorinated Aromatic Diamines | > 80 | - |

| trans-1,4-Cyclohexanediamine (CHDA) | - | 26 |

Note: The data presented is compiled from various sources and is intended for comparative purposes.

Experimental Protocols

The synthesis of polyimides from CBDA typically follows a two-step polycondensation reaction. The first step involves the formation of a soluble poly(amic acid) (PAA) precursor, which is then converted to the final polyimide via thermal or chemical imidization.[1]

Protocol 1: Synthesis of Poly(amic acid) (PAA) from CBDA and an Aromatic Diamine

Materials:

-

1,2,3,4-Cyclobutanetetracarboxylic Dianhydride (CBDA) (high purity)

-

Aromatic Diamine (e.g., 4,4'-Oxydianiline - ODA) (high purity, dried)

-

Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Nitrogen inlet and outlet

-

Drying tube

Procedure:

-

Reactor Setup: Assemble a clean and dry three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and an outlet connected to a drying tube.

-

Inert Atmosphere: Purge the flask with dry nitrogen gas for at least 30 minutes to establish an inert atmosphere.

-

Diamine Dissolution: Under a continuous gentle flow of nitrogen, add a pre-weighed amount of the aromatic diamine to the flask. Add a sufficient amount of anhydrous NMP or DMAc to achieve a desired solids concentration (typically 10-20 wt%). Stir the mixture at room temperature until the diamine is completely dissolved.

-

Dianhydride Addition: Gradually add an equimolar amount of CBDA to the diamine solution in small portions over 30-60 minutes. The addition should be controlled to manage any exothermic reaction.

-

Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms. The reaction progress can be monitored by measuring the inherent viscosity of the PAA solution.

Protocol 2: Thermal Imidization of Poly(amic acid) to Polyimide Film

Materials and Equipment:

-

Poly(amic acid) solution from Protocol 1

-

Clean glass plate or other suitable substrate

-

Film casting knife or doctor blade

-

Programmable vacuum oven

Procedure:

-

Film Casting: Pour the viscous PAA solution onto a clean, level glass plate. Cast a film of uniform thickness using a film casting knife or doctor blade.

-

Solvent Evaporation (Pre-drying): Place the cast film in a dust-free, low-humidity environment at a low temperature (e.g., 40-60°C) for several hours to slowly evaporate the bulk of the solvent.

-